molecular formula C6H9FO3 B073962 Ethyl 2-fluoroacetoacetate CAS No. 1522-41-4

Ethyl 2-fluoroacetoacetate

Cat. No. B073962
CAS RN: 1522-41-4
M. Wt: 148.13 g/mol
InChI Key: SHTFQLHOTAJQRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-fluoroacetoacetate can be synthesized through different chemical reactions, such as the Knoevenagel condensation reaction, which involves the reaction of 4-fluorobenzaldehyde and ethyl acetoacetate under catalytic conditions, resulting in ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate (Kumar et al., 2016). Additionally, it can be obtained from chlorofluoroacetate and metal mediators in organic solvents (Huang & Chen, 2002).

Molecular Structure Analysis

The molecular structure of ethyl 2-fluoroacetoacetate derivatives can be determined through spectral studies and confirmed by X-ray diffraction, revealing details like crystal system, space group, and molecular conformation (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-fluoroacetoacetate participates in various chemical reactions including multi-component Mannich reactions (Lisse & Sandford, 2018) and reactions involving radical intermediates for the synthesis of fluorine-containing compounds (Kondratov et al., 2015).

Scientific Research Applications

  • Metabolism and Toxicity Studies : Fraser and Pattison (1955) prepared ethyl ω-fluoroacetoacetate to compare with acetoacetic acid, predicting its interference with fatty acid metabolism and potential toxicity due to its structural similarity to certain acids (Fraser & Pattison, 1955).

  • Enantioselective Hydrogenation : Szőri, Szöllősi, and Bartók (2006) described the enantioselective hydrogenation of racemic ethyl 2-fluoroacetoacetate using a Cinchona alkaloid-modified platinum catalyst. This method is significant for producing optically enriched α-fluoro-β-hydroxy esters (Szőri, Szöllősi, & Bartók, 2006).

  • Photooxidation in Environmental Chemistry : Blanco et al. (2010) investigated the Cl-initiated photooxidation of a series of fluoroacetates, including ethyl 2-fluoroacetoacetate, to study their atmospheric implications (Blanco et al., 2010).

  • Lithium Battery Research : Nambu and Sasaki (2015) explored the physical and electrolytic properties of monofluorinated ethyl acetates, including ethyl 2-fluoroacetoacetate, for application in lithium secondary batteries (Nambu & Sasaki, 2015).

  • Catalysis in Organic Synthesis : Zhao, Tian, and Zhao (2017) utilized new chiral sulfinamide ligands in Pd-catalyzed asymmetric allylic alkylations of ethyl 2-fluoroacetoacetate to obtain fluorinated allyl products (Zhao, Tian, & Zhao, 2017).

  • Medical and Toxicological Research : Sikorski, Dmochowski, and Safian (1992) presented a case study on accidental fatal poisoning with ethyl fluoroacetate, discussing the toxicological aspects and health hazards (Sikorski, Dmochowski, & Safian, 1992).

  • Chemical Synthesis : Xu, Shi, Zhou, Wang, Zhang, Song, and Deng (2015) reported a one-pot synthesis of monofluorinated 4-H-pyran derivatives using ethyl 2-fluoroacetoacetate (Xu et al., 2015).

  • Cancer Research : Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, and Alqahtani (2021) synthesized a new derivative of ethyl 2-fluoroacetoacetate for evaluation as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases in cancer treatment (Riadi et al., 2021).

Safety And Hazards

Ethyl 2-fluoroacetoacetate is classified as a combustible liquid . It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Relevant Papers

A paper titled “Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α-Fluorocarbanions of Fluorobis(phenylsulfonyl)methane and Ethyl 2-Fluoroacetoacetate” discusses the use of Ethyl 2-fluoroacetoacetate in the preparation of δ-keto-β-hydroxy-α-fluoro esters .

properties

IUPAC Name

ethyl 2-fluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTFQLHOTAJQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282119
Record name Ethyl 2-fluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoroacetoacetate

CAS RN

1522-41-4
Record name Butanoic acid, 2-fluoro-3-oxo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoroacetoacetate
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Record name 1522-41-4
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Record name Ethyl 2-fluoroacetoacetate
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Record name Ethyl 2-fluoro-3-oxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
SJ Mattingly, F Wuest, R Schirrmacher - Synthesis, 2019 - thieme-connect.com
… The ethyl ester of 3, ethyl 2-fluoroacetoacetate, is an inexpensive and widely available derivative (see toxicity caution in the experimental section), but generation of free acid 3 from this …
Number of citations: 3 www.thieme-connect.com
K Szőri, G Szöllősi, M Bartók - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
… Thus, we have decided to investigate the hydrogenation of racemic ethyl 2-fluoroacetoacetate (1), using the … General scheme of the hydrogenation of racemic ethyl 2-fluoroacetoacetate. …
Number of citations: 44 onlinelibrary.wiley.com
PR Ortiz de Montellano, WA Vinson - The Journal of Organic …, 1977 - ACS Publications
… base-catalyzed condensations of ethyl 2-fluoroacetoacetate (1), illustrated … ethyl 2-fluoroacetoacetate have not, to our knowledge, been previously reported.8 Ethyl 2-fluoroacetoacetate …
Number of citations: 9 pubs.acs.org
JL Zeng, L Niu, Z Wang, R Wei… - European Journal of …, 2023 - Wiley Online Library
… Fluorobis(phenylsulfonyl)methane (FBSM) was explored as fluoromethide equivalent and the reaction was extended to the αfluorocarbanion of ethyl 2-fluoroacetoacetate. This …
M Zhao, Y Tian, X Zhao - Synlett, 2017 - thieme-connect.com
… -catalyzed asymmetric allylic substitutions of ethyl 2-fluoroacetoacetate, which afforded the … crucial for enantiocontrol in the Pd-catalyzed allylic alkylations of ethyl 2-fluoroacetoacetate. …
Number of citations: 2 www.thieme-connect.com
V Kozma, G Szőllősi - Molecular Catalysis, 2022 - Elsevier
… The addition of ethyl 2-fluoroacetoacetate using the 1,2-diphenylethane-1,2-diamine … found also efficient in the addition of ethyl 2-fluoroacetoacetate to β-nitrostyrenes. Unprecedentedly…
Number of citations: 6 www.sciencedirect.com
K Szõri, G Szöllõsi, M Bartók - Synfacts, 2006 - thieme-connect.com
Significance: Dynamic kinetic resolution is a very useful method to access enantioenriched products. The authors use a cinchona-modified platinum catalyst that is able to racemize the …
Number of citations: 0 www.thieme-connect.com
G London, G Szöllősi, M Bartok - Journal of Molecular Catalysis A …, 2007 - Elsevier
… High ee values, up to 83% coupled with low diastereoselectivities were obtained in the reaction of ethyl 2-fluoroacetoacetate. Our study revealed a novel extension of the scope of the …
Number of citations: 18 www.sciencedirect.com
X Xu, W Shi, Y Zhou, Y Wang, M Zhang, L Song… - Journal of Fluorine …, 2015 - Elsevier
… However, to the best of our knowledge, the protocols using ethyl 2-fluoroacetoacetate as a … of ethyl 2-fluoroacetoacetate 1, malononitrile 2 with aromatic aldehydes 3 catalyzed by NaOH. …
Number of citations: 16 www.sciencedirect.com
EN Ulomskiy, NR Medvedeva… - Chemistry of …, 2011 - Springer
… Ethyl 2-fluoroacetoacetate, which is a readily available reagent and less dangerous than ethyl fluoroacetate, was used as the key starting compound for the synthesis of fluorinated [1,2,4…
Number of citations: 16 link.springer.com

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